N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:
- A thioether linkage (-S-) at position 7 of the pyrimidine ring, enhancing metabolic stability compared to oxygen analogs.
- Two fluorobenzyl substituents: a 4-fluorobenzyl group on the acetamide moiety and a 2-fluorobenzyl group on the triazole ring. These fluorine atoms influence electronic properties and lipophilicity.
The fluorine substitutions in this compound may optimize target binding and pharmacokinetics.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6OS/c21-15-7-5-13(6-8-15)9-23-17(29)11-30-20-18-19(24-12-25-20)28(27-26-18)10-14-3-1-2-4-16(14)22/h1-8,12H,9-11H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIVZULWAQDNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions. This step often involves the use of 4-fluorobenzyl chloride and 2-fluorobenzyl chloride as reagents.
Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage, which can be achieved through a reaction between the triazolopyrimidine intermediate and a thioacetamide derivative under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine core or the fluorobenzyl groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorobenzyl groups and triazolopyrimidine core may interact with proteins, nucleic acids, or other biomolecules, making it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antiviral, anticancer, and anti-inflammatory agents, suggesting that this compound may have similar applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity to these targets, while the triazolopyrimidine core could modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
This compound () shares the triazolo[4,5-d]pyrimidine core and thioacetamide backbone but differs in substituents:
The chlorine in the analog increases molecular weight and logP, which may enhance tissue penetration but reduce aqueous solubility. Conversely, the fluorine in the target compound improves metabolic stability and polarity .
Comparison with Thiazolo[4,5-d]pyrimidine Derivatives ()
describes thiazolo[4,5-d]pyrimidines, which replace the triazole ring with a thiazole (S and N atoms). Key differences:
The triazole core in the target compound may offer stronger interactions with polar enzyme pockets compared to thiazole derivatives .
Research Findings and Implications
- The para-fluoro on the acetamide optimizes electronic effects without steric interference .
- Halogen Effects : Replacing chlorine (’s analog) with fluorine reduces toxicity risks and improves pharmacokinetic profiles, as fluorine’s small size and high electronegativity minimize off-target interactions.
- Thioether Advantage : The -S- linkage in both the target and ’s compound likely enhances oxidative stability compared to ether (-O-) analogs, as seen in related triazolopyrimidines .
Biological Activity
N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological profile, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines and is characterized by the presence of fluorobenzyl groups and a triazolopyrimidine core. The molecular formula is with a molecular weight of approximately 458.43 g/mol. Its unique structure likely contributes to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.43 g/mol |
| CAS Number | 863458-84-8 |
The biological activity of this compound is believed to involve the inhibition of specific enzymes or modulation of receptor signaling pathways. The fluorobenzyl groups enhance binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds containing the triazolopyrimidine moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro tests demonstrated that certain derivatives had IC50 values as low as 0.15 μM against MCF-7 cells and 0.83 μM against A549 cells . These findings suggest that the compound may act as a potent anticancer agent.
Antimicrobial Activity
The triazole scaffold has been recognized for its broad-spectrum antimicrobial properties. Compounds with similar structures have exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 1–8 μg/mL against various bacterial strains . This highlights the potential for this compound to serve as a lead compound in developing new antimicrobial agents.
Case Studies and Research Findings
- Antitumor Activity Study :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
